molecular formula C12H20N2S8 B1582465 Dipentamethylenethiuram hexasulfide CAS No. 971-15-3

Dipentamethylenethiuram hexasulfide

Cat. No.: B1582465
CAS No.: 971-15-3
M. Wt: 448.8 g/mol
InChI Key: HPFHYRNETZEPIV-UHFFFAOYSA-N
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Description

Dipentamethylenethiuram hexasulfide is an organosulfur compound with the molecular formula C12H20N2S8. It is commonly used as a vulcanization accelerator in the rubber industry. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipentamethylenethiuram hexasulfide can be synthesized through the reaction of carbon disulfide with secondary amines, followed by oxidation. The general reaction involves the formation of a dithiocarbamate intermediate, which is then oxidized to form the hexasulfide compound.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the controlled addition of carbon disulfide to a solution of secondary amines, followed by oxidation using suitable oxidizing agents. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various sulfur-containing compounds.

    Reduction: This compound can be reduced to form lower sulfur analogs, such as dipentamethylenethiuram disulfide.

    Substitution: It can participate in substitution reactions where one or more of its sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Various polysulfides and sulfoxides.

    Reduction Products: Dipentamethylenethiuram disulfide.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Dipentamethylenethiuram hexasulfide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: Apart from its use in the rubber industry, it is also employed in the production of high-energy density batteries and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of dipentamethylenethiuram hexasulfide involves its ability to interact with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of strong bonds with metals and other reactive species, thereby influencing various chemical and biological processes. The compound’s redox properties also play a crucial role in its mechanism of action, enabling it to participate in electron transfer reactions.

Comparison with Similar Compounds

    Tetramethylthiuram disulfide: Another thiuram compound used as a vulcanization accelerator.

    Tetraethylthiuram disulfide: Similar in structure and function, used in rubber processing.

    Dibenzylthiuram disulfide: Used in similar applications but with different reactivity profiles.

Uniqueness: Dipentamethylenethiuram hexasulfide is unique due to its higher sulfur content, which imparts distinct chemical properties. Its ability to form multiple sulfur-sulfur bonds makes it particularly effective in applications requiring strong cross-linking capabilities, such as in the rubber industry and high-energy density batteries.

Properties

IUPAC Name

(piperidine-1-carbothioylpentasulfanyl) piperidine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S8/c15-11(13-7-3-1-4-8-13)17-19-21-22-20-18-12(16)14-9-5-2-6-10-14/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFHYRNETZEPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)SSSSSSC(=S)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020535
Record name Bis(1-piperidinylthioxomethyl)hexasulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Other Solid
Record name Hexasulfide, bis(1-piperidinylthioxomethyl)
Source EPA Chemicals under the TSCA
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CAS No.

971-15-3
Record name Bis(1-piperidinylthioxomethyl) hexasulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=971-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipentamethylenethiuram hexasulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexasulfide, bis(1-piperidinylthioxomethyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(1-piperidinylthioxomethyl)hexasulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(piperidinothiocarbonyl) hexasulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.307
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Record name DIPENTAMETHYLENETHIURAM HEXASULFIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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